molecular formula C24H21FN2O3S3 B2379943 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide CAS No. 1114660-68-2

4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2379943
CAS No.: 1114660-68-2
M. Wt: 500.62
InChI Key: WWBRUWZYCZEYCA-UHFFFAOYSA-N
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Description

4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenylamino sulfonyl group, and a thienylmethyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The methylphenylamino sulfonyl group can be introduced via sulfonylation reactions, and the final step involves the attachment of the thienylmethyl group through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorophenyl group can enhance binding affinity to biological targets.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structure suggests possible applications as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and thienylmethyl groups may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide
  • 4-(3-bromophenyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide

Uniqueness

The presence of the fluorophenyl group in 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide distinguishes it from its chlorinated or brominated analogs. Fluorine atoms can significantly influence the compound’s electronic properties, potentially enhancing its biological activity or stability.

Properties

IUPAC Name

4-(3-fluorophenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S3/c1-16-6-3-9-19(12-16)27(2)33(29,30)23-21(17-7-4-8-18(25)13-17)15-32-22(23)24(28)26-14-20-10-5-11-31-20/h3-13,15H,14H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBRUWZYCZEYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)NCC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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